1H-Benzimidazole-2-carboximidamide molecular weight and chemical structure
1H-Benzimidazole-2-carboximidamide molecular weight and chemical structure
An In-Depth Technical Guide to 1H-Benzimidazole-2-carboximidamide: Molecular Architecture, Synthesis, and Therapeutic Applications
Executive Summary
The benzimidazole scaffold represents one of the most versatile and privileged structures in modern medicinal chemistry. As a fused bicyclic system consisting of a benzene ring and an imidazole ring, it serves as a robust bioisostere for naturally occurring purines and indoles. Among its functionalized derivatives, 1H-Benzimidazole-2-carboximidamide (also known as 1H-1,3-benzodiazole-2-carboximidamide) stands out due to the strategic placement of a highly basic carboximidamide (amidine) group at the C2 position. This technical guide explores the physicochemical properties, structural causality in drug design, and self-validating synthetic methodologies of 1H-Benzimidazole-2-carboximidamide, providing researchers with a comprehensive framework for its application in drug development.
Molecular Architecture & Physicochemical Profiling
Understanding the exact physicochemical parameters of 1H-Benzimidazole-2-carboximidamide is critical for predicting its pharmacokinetic behavior and target binding affinity. The presence of the amidine group significantly alters the molecule's electronic distribution and solubility profile compared to the unsubstituted benzimidazole core.
Below is a consolidated table of the quantitative physicochemical data for 1H-Benzimidazole-2-carboximidamide[1][2]:
| Property | Value / Description |
| Chemical Name | 1H-Benzimidazole-2-carboximidamide |
| IUPAC Name | 1H-1,3-benzodiazole-2-carboximidamide |
| Molecular Formula | C8H8N4 |
| Molecular Weight (Free Base) | 160.18 g/mol |
| Molecular Weight (HCl Salt) | 196.64 g/mol |
| CAS Registry Number | 69006-93-5 |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(=N)N |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
Rational Drug Design: Structural Causality & Mechanism of Action
In drug development, the structural modifications of the benzimidazole core are never arbitrary; they are causal choices designed to manipulate target engagement.
The Purine Mimicry: The benzimidazole core mimics the purine bases found in DNA and RNA. This structural homology allows benzimidazole derivatives to readily intercalate into DNA or competitively bind to the ATP-binding pockets of critical enzymes, such as DNA topoisomerases and various protein kinases[3].
The Amidine Advantage: The substitution of a carboximidamide group at the C2 position is a deliberate design choice to enhance binding affinity. Amidines are highly basic (pKa ~ 11–12). At a physiological pH of 7.4, the carboximidamide group is completely protonated, forming a resonance-stabilized cation.
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Causality: This positive charge serves a dual purpose. First, it drastically improves the aqueous solubility of the compound, a common hurdle in heterocyclic drug design. Second, the protonated amidine acts as a powerful bidentate hydrogen bond donor. It forms highly stable, directional salt bridges and electrostatic interactions with negatively charged amino acid residues (such as aspartate or glutamate) within the active sites of target proteins[4].
This structural synergy enables 1H-Benzimidazole-2-carboximidamide derivatives to act as potent anticancer and antimicrobial agents. By inhibiting targets like DNA topoisomerases or destabilizing microtubules, these compounds induce DNA damage, trigger G2/M phase cell cycle arrest, and ultimately drive mitochondria-dependent apoptosis in malignant cells[3].
Pharmacological mechanism of action for benzimidazole-derived therapeutics.
Experimental Methodology: Self-Validating Synthesis Protocol
The synthesis of 2-substituted benzimidazoles from o-phenylenediamine is a cornerstone of heterocyclic chemistry[5]. To synthesize 1H-Benzimidazole-2-carboximidamide, a highly controlled Pinner reaction pathway utilizing 2-cyanobenzimidazole as the intermediate is preferred. This method prevents the formation of unwanted poly-substituted byproducts.
Step-by-Step Protocol: The Pinner Reaction Pathway
Step 1: Electrophilic Activation (Imidate Ester Formation)
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Procedure: Suspend 2-cyanobenzimidazole (1.0 eq) in anhydrous ethanol at 0°C. Bubble dry hydrogen chloride (HCl) gas through the suspension for 2 hours until the solution is saturated. Seal the reaction vessel and stir at room temperature for 24 hours.
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Causality: Nitriles are inherently poor electrophiles and resist direct nucleophilic attack by ammonia. The introduction of anhydrous HCl protonates the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon. This allows the weak nucleophile (ethanol) to attack, forming the highly reactive ethyl benzimidazole-2-carboximidate hydrochloride intermediate.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The disappearance of the high-Rf starting material spot and the appearance of a baseline spot (the polar hydrochloride salt) confirms complete conversion.
Step 2: Ammonolysis (Amidine Formation)
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Procedure: Evaporate the excess ethanol and HCl under reduced pressure to isolate the crude imidate ester. Redissolve the intermediate in a highly concentrated solution of methanolic ammonia (7N, 5.0 eq). Heat the mixture in a sealed tube at 60°C for 12 hours.
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Causality: The imidate ester is highly susceptible to nucleophilic acyl substitution. Ammonia attacks the electrophilic carbon, expelling ethanol as a leaving group and generating the target carboximidamide.
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Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear solution, eventually precipitating the 1H-Benzimidazole-2-carboximidamide hydrochloride salt upon cooling. Filter the precipitate and wash with cold diethyl ether.
Self-validating synthesis workflow of 1H-Benzimidazole-2-carboximidamide.
Analytical Validation & Characterization
To ensure the scientific integrity of the synthesized 1H-Benzimidazole-2-carboximidamide, rigorous analytical characterization must be performed to validate the molecular weight and chemical structure[1]:
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Proton NMR ( 1 H-NMR, DMSO- d6 ): The successful formation of the amidine group is confirmed by the presence of a broad, exchangeable singlet integrating to 3-4 protons at approximately δ 9.0–9.5 ppm (corresponding to the -C(=NH)NH 2 protons and the benzimidazole N-H). The aromatic protons of the benzimidazole core will appear as a symmetrical multiplet between δ 7.2 and 7.6 ppm.
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Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield an [M+H] + peak at m/z 161.1, definitively confirming the molecular weight of the free base (160.18 g/mol ) and validating the structural integrity of the synthesized batch.
References
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Monga J, et al. "Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development." Current Topics in Medicinal Chemistry, 2024. Available at:[Link]
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Lee YT, et al. "Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine." Acta Pharmaceutica Sinica B, 2023. Available at:[Link]
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Alaqeel SI, et al. "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Arabian Journal of Chemistry, 2021. Available at:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
